molecular formula C45H66N18O7S B052475 Antileukinate

Antileukinate

Cat. No.: B052475
M. Wt: 1003.2 g/mol
InChI Key: FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antileukinate is a synthetic hexapeptide with an acetylated amino terminus and an amidated carboxyl terminus. It is known for its ability to inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. This inhibition prevents the binding of interleukin-8 to neutrophils, thereby preventing neutrophil chemotaxis and the release of beta-glucuronidase . This compound has shown potential in protecting against acute pancreatitis and associated lung injury in animal models .

Preparation Methods

Antileukinate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds . After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Antileukinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include disulfide-bonded peptides and reduced peptides with free thiol groups .

Scientific Research Applications

Antileukinate has several scientific research applications:

    Chemistry: It is used as a tool to study the binding interactions between chemokines and their receptors.

    Biology: this compound is used to investigate the role of chemokines in neutrophil chemotaxis and inflammation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases such as acute pancreatitis and lung injury.

    Industry: This compound can be used in the development of new anti-inflammatory drugs

Mechanism of Action

Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .

Comparison with Similar Compounds

Antileukinate is unique in its ability to specifically inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. Similar compounds include:

This compound stands out due to its peptide nature and specific inhibition of interleukin-8 binding to neutrophils .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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